

# An In-depth Technical Guide to Isochorismic Acid: Properties, Protocols, and Pathways

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Isochorismic acid*

Cat. No.: *B1206543*

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## Introduction

**Isochorismic acid** is a pivotal intermediate in the shikimate pathway, a metabolic route essential for the biosynthesis of aromatic compounds in bacteria, archaea, fungi, and plants.<sup>[1]</sup> As the isomer of the more commonly known chorismic acid, **isochorismic acid** serves as a critical branch-point metabolite, leading to the production of a diverse array of primary and secondary metabolites. These include the phytohormone salicylic acid, essential for plant defense, and siderophores like enterobactin, which are crucial for iron acquisition in many bacteria.<sup>[1][2]</sup> Its instability and central metabolic role make it a compound of significant interest for researchers in biochemistry, natural product synthesis, and drug development. This guide provides a comprehensive overview of the chemical and physical properties of **isochorismic acid**, detailed experimental protocols for its synthesis and analysis, and a visual representation of its key metabolic pathways.

## Chemical and Physical Properties

**Isochorismic acid** is a thermodynamically unstable compound, particularly in aqueous solutions at neutral pH and room temperature, where it can decompose into a mixture of salicylate and meta-carboxyphenylpyruvate.<sup>[2]</sup> This instability presents challenges in its isolation and characterization. The quantitative data available for **isochorismic acid** and its deprotonated form, isochorismate, are summarized below.

Table 1: General and Chemical Properties of **Isochorismic Acid**

Property	Value	Reference(s)
IUPAC Name	(5S,6S)-5-(1-carboxyethenoxy)-6-hydroxycyclohexa-1,3-diene-1-carboxylic acid	[1][3]
Synonyms	Isochorismate, iso-chorismic acid	[3]
CAS Number	22642-82-6	[1][2][3]
Molecular Formula	C <sub>10</sub> H <sub>10</sub> O <sub>6</sub>	[1][3][4]
Molecular Weight	226.18 g/mol	[1][3]
Appearance	White crystalline powder	[5]
InChI Key	NTGWPRCCOQCMGE-YUMQZZPRSA-N	[1]

Table 2: Physical and Spectroscopic Properties of **Isochorismic Acid**

Property	Value	Notes and Reference(s)
Melting Point	Not available	Due to its instability, a precise melting point has not been reported.
Boiling Point	558.8 °C at 760 mmHg (Predicted for Isochorismate(2-))	This is a predicted value for the deprotonated form and may not accurately represent the free acid.[6]
Density	1.49 g/cm <sup>3</sup>	[4]
Solubility	Highly soluble in water	The presence of multiple polar functional groups (two carboxylic acids and a hydroxyl group) contributes to its high water solubility.[5]
Flash Point	226.8 °C (Predicted for Isochorismate(2-))	This is a predicted value for the deprotonated form.[6]
Stability	Unstable in neutral aqueous solution at room temperature.	Decomposes via a[7][7]-sigmatropic rearrangement.[2] [5]
Storage	Store in a dry, dark, and ventilated place.	[8] For solutions, it is recommended to store as aliquots in tightly sealed vials at -20°C for up to one month.

Table 3: Predicted and Experimental Spectroscopic Data for **Isochorismic Acid**

Spectroscopic Technique	Predicted/Observed Features	Reference(s)
$^1\text{H}$ NMR	Vinylic protons observed in an equilibrium mixture with chorismate show distinct peaks. The vinyl protons at positions 2, 3, 4, and 11 are key identifiers.	A published spectrum of a chorismate/isochorismate equilibrium mixture can be used for peak identification.
$^{13}\text{C}$ NMR	Expected signals for two carboxylic acid carbons (~170-185 ppm), four $\text{sp}^2$ carbons of the cyclohexadiene ring and the vinyl group (~115-150 ppm), and two $\text{sp}^3$ carbons (one bearing a hydroxyl group and the other an ether linkage, ~50-80 ppm).	Based on typical chemical shift ranges for these functional groups.
IR Spectroscopy	Broad O-H stretch from the carboxylic acids (~2500-3300 $\text{cm}^{-1}$ ), strong C=O stretch from the carboxylic acids (~1680-1750 $\text{cm}^{-1}$ ), C=C stretch from the alkene and diene (~1600-1680 $\text{cm}^{-1}$ ), and C-O stretch from the ether and alcohol (~1000-1300 $\text{cm}^{-1}$ ).	Based on characteristic infrared absorption frequencies of the functional groups present.
UV-Vis Spectroscopy	The structurally similar chorismic acid has a $\lambda_{\text{max}}$ around 272-275 nm. Isochorismic acid is expected to have a similar absorption maximum due to the conjugated diene system.	[7]

## Experimental Protocols

### Enzymatic Synthesis and Purification of Isochorismic Acid

A reliable method for producing **isochorismic acid** is through the enzymatic conversion of chorismic acid using isochorismate synthase (EntC). The following protocol is adapted from established procedures.<sup>[9]</sup>

#### 1. Expression and Purification of Isochorismate Synthase (EntC):

- The entC gene from Escherichia coli can be cloned into an expression vector (e.g., pET series) with a His-tag for affinity purification.
- Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
- Grow the cells in a suitable medium (e.g., LB broth) at 37°C to an OD<sub>600</sub> of 0.6-0.8.
- Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue incubation at a lower temperature (e.g., 18-25°C) overnight.
- Harvest the cells by centrifugation, resuspend in lysis buffer, and lyse the cells by sonication.
- Clarify the lysate by centrifugation and purify the His-tagged EntC protein using a Ni-NTA affinity chromatography column.
- Elute the protein and dialyze against a suitable storage buffer.

#### 2. Enzymatic Conversion of Chorismate to Isochorismate:

- Prepare a reaction mixture containing chorismate in a suitable buffer (e.g., Tris-HCl, pH 7.5).
- Initiate the reaction by adding the purified EntC enzyme.
- The reaction progress can be monitored by HPLC. The conversion typically reaches equilibrium.

#### 3. Purification of **Isochorismic Acid**:

- To simplify purification, the remaining chorismate can be selectively removed. One method involves the use of a chorismatase (e.g., FkbO), which hydrolyzes chorismate but not isochorismate.[9]
- After enzymatic removal of chorismate, the reaction mixture can be purified by flash chromatography.
- A preparative low-pressure liquid chromatography method using an octadecyl (C18) reverse-phase column with a stepped methanol gradient has been shown to be effective.[10]
- Collect the fractions containing **isochorismic acid**, which can be identified by HPLC analysis.
- The purified **isochorismic acid** should be stored appropriately to prevent degradation.

## Analysis of Isochorismic Acid by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and quantification of **isochorismic acid**.

### 1. HPLC System and Column:

- A standard HPLC system equipped with a UV detector is suitable.
- A reversed-phase C18 column is commonly used for the separation of organic acids.

### 2. Mobile Phase and Gradient:

- A typical mobile phase consists of an aqueous buffer (e.g., phosphate buffer) with an organic modifier (e.g., methanol or acetonitrile).
- An acidic mobile phase (e.g., 0.1% phosphoric acid in water) is often used to ensure the organic acids are in their protonated form.
- A gradient elution may be necessary to achieve good separation from other components in a complex mixture.

### 3. Sample Preparation and Detection:

- Samples should be filtered through a 0.22  $\mu\text{m}$  filter before injection.
- Detection is typically performed by monitoring the UV absorbance at a wavelength around 210 nm for general organic acids or near the expected  $\lambda_{\text{max}}$  of **isochorismic acid** (~275 nm) for higher specificity.

#### 4. Quantification:

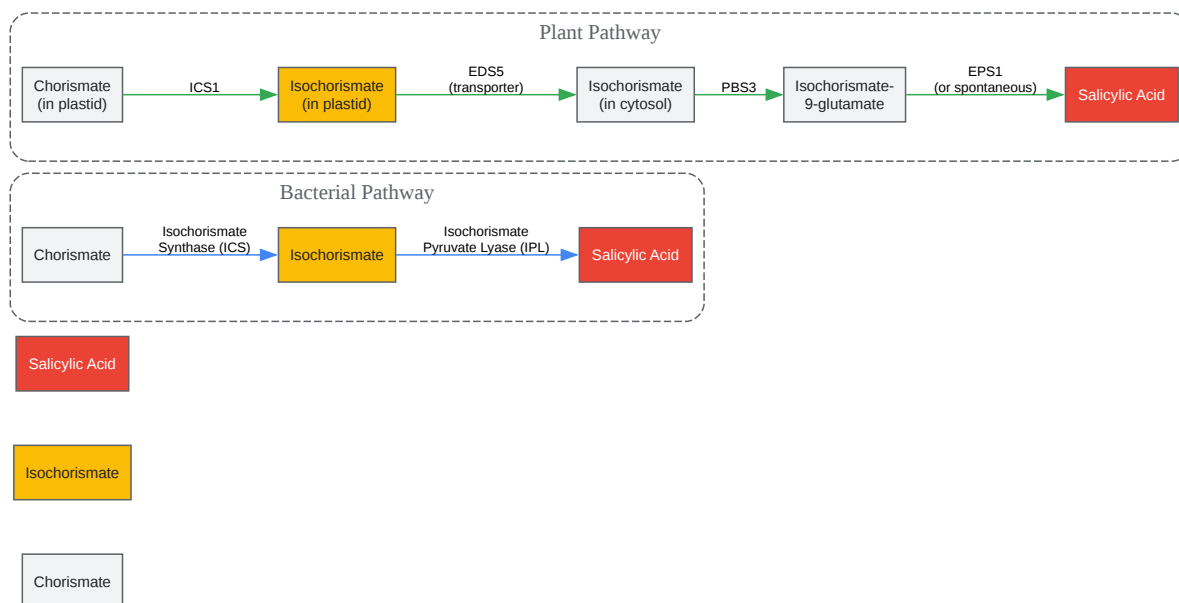
- A standard curve should be generated using purified **isochorismic acid** of known concentrations to allow for accurate quantification.

## Signaling Pathways and Metabolic Roles

**Isochorismic acid** is a key branch-point intermediate in several critical biosynthetic pathways. The diagrams below, generated using the DOT language for Graphviz, illustrate its central role.

### Biosynthesis of Salicylic Acid

Salicylic acid is a plant hormone crucial for signaling in plant defense against pathogens. In both plants and some bacteria, its biosynthesis proceeds from chorismate via isochorismate.



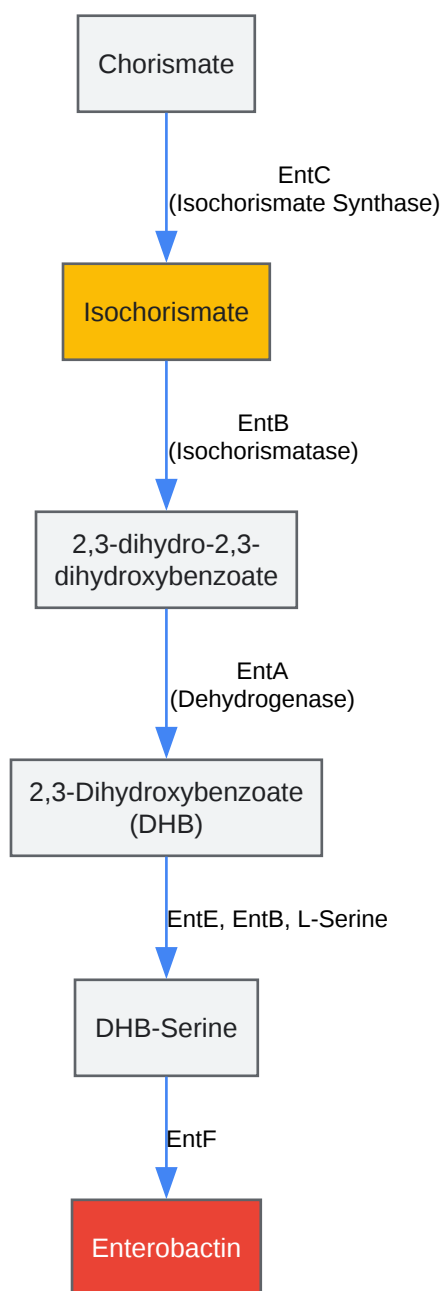
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Caption: Biosynthesis of Salicylic Acid from Chorismate in Bacteria and Plants.

## Biosynthesis of Enterobactin in *E. coli*

Enterobactin is a high-affinity siderophore produced by *E. coli* and other enteric bacteria to scavenge iron from the environment. Isochorismate is a key precursor in this pathway.





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Caption: The Enterobactin Biosynthesis Pathway in *Escherichia coli*.

## Conclusion

**Isochorismic acid**, despite its inherent instability, is a molecule of profound importance in the metabolic landscape of a wide range of organisms. Its role as a precursor to vital compounds such as salicylic acid and enterobactin makes the enzymes involved in its synthesis and

metabolism attractive targets for the development of novel antimicrobial agents and for engineering plant resistance. The information and protocols provided in this guide are intended to facilitate further research into this fascinating and crucial biomolecule, empowering scientists and drug development professionals to explore its full potential.

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